2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane

Description

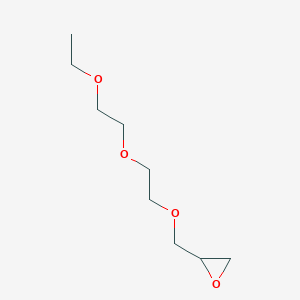

2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane is an epoxide-functionalized compound characterized by a central oxirane (epoxide) ring substituted with a triethylene glycol methyl ether chain terminated by an ethoxy group. Its molecular formula is C₉H₁₈O₄ (based on structural analogs in ). The compound is synthesized via nucleophilic ring-opening reactions or catalytic epoxidation, often involving careful drying agents like calcium hydride and vacuum distillation to ensure purity .

This compound is primarily utilized in polymer chemistry, particularly in the synthesis of degradable, thermoresponsive alternating copolymers. Its oligo(ethylene glycol) side chain enables precise control over lower critical solution temperature (LCST) and glass transition temperature (Tg), making it valuable in biomedical applications such as drug delivery systems .

Properties

CAS No. |

50522-30-0 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-[2-(2-ethoxyethoxy)ethoxymethyl]oxirane |

InChI |

InChI=1S/C9H18O4/c1-2-10-3-4-11-5-6-12-7-9-8-13-9/h9H,2-8H2,1H3 |

InChI Key |

TZLHRXUYSOSAGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane typically involves the reaction of glycidol with ethoxyethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the compound encounters nucleophiles, the ring opens, leading to the formation of new bonds. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Key Observations :

Ethoxy vs. Methoxy Termination :

- The ethoxy terminus in 2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane enhances hydrophobicity compared to methoxy-terminated analogs (e.g., 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]oxirane), raising LCST from ~18°C to ~50°C in copolymers .

- Methoxy variants exhibit faster degradation rates due to reduced steric hindrance .

Chain Length Effects :

- Increasing ethylene glycol units (e.g., tetraethylene glycol in ) lowers Tg linearly (−40°C to −31°C) and elevates LCST, enabling fine-tuning of thermoresponsive behavior .

Fluorinated Derivatives :

- Trifluoroethoxy-substituted epoxides (e.g., ) exhibit enhanced chemical resistance and surface activity but reduced biodegradability.

Physicochemical Properties

Reactivity and Stability

- Epoxide Reactivity : The oxirane ring undergoes nucleophilic attack (e.g., by amines or alcohols), enabling copolymerization with anhydrides (e.g., succinic anhydride) to form polyesters .

- Stability : Ethoxy-terminated derivatives show higher hydrolytic stability than methoxy analogs due to reduced electron-withdrawing effects .

Biological Activity

2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane, also known by its chemical name and CAS number 73692-54-3, is a synthetic compound that belongs to the class of epoxides. Its structure features a three-dimensional arrangement that contributes to its biological activity. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its potential applications in pharmacology and other fields.

- Molecular Formula : C10H20O5

- Molecular Weight : 220.26 g/mol

- CAS Number : 73692-54-3

The compound is characterized by the presence of multiple ether linkages and an epoxide functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to undergo ring-opening reactions, which can interact with various biological molecules, including proteins and nucleic acids. This reactivity is essential for its potential as a therapeutic agent.

Pharmacological Studies

Research indicates that compounds with similar structures have demonstrated various pharmacological activities:

- Anticancer Activity : Some studies suggest that epoxides can exhibit cytotoxic effects on cancer cells by inducing apoptosis through DNA damage mechanisms.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective Properties : Epoxides have been studied for their neuroprotective effects in models of neurodegenerative diseases.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary data suggest:

- Acute Toxicity : Limited acute toxicity was observed in animal models, indicating a favorable safety margin.

- Chronic Effects : Long-term exposure studies are necessary to evaluate potential carcinogenic or mutagenic effects.

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Neuroprotection | Improved neuronal survival in models |

Case Study Example

A study conducted by researchers at a leading university evaluated the anticancer properties of similar epoxide compounds. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, suggesting a promising avenue for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing 2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane in a laboratory setting?

- Methodological Answer : The synthesis typically involves etherification reactions between precursors like 2-methylpropane-1,3-diol and 2-(2-ethoxyethoxy)ethanol. Acidic (e.g., sulfuric acid) or basic catalysts (e.g., NaOH) are used under controlled heating (60–80°C). Reaction efficiency depends on stoichiometric ratios, solvent choice (e.g., THF), and purification via vacuum distillation . For reproducibility, monitor reaction progress using TLC or GC-MS to confirm intermediate formation.

Q. How should researchers safely handle this compound given its GHS classification?

- Methodological Answer : Adhere to GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks. Implement spill containment protocols with inert absorbents (e.g., vermiculite) and avoid ignition sources due to potential flammability. Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and consulting medical professionals .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm ether and oxirane functional groups. FT-IR can validate C-O-C stretches (~1100 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas). Differential Scanning Calorimetry (DSC) determines thermal stability, while elemental analysis verifies C/H/O ratios .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the oxirane ring in this compound?

- Methodological Answer : Employ density functional theory (DFT) with basis sets like cc-pVTZ to model ring-opening reactions. Calculate activation energies for nucleophilic attacks (e.g., by amines or thiols) at the strained oxirane ring. Solvent effects can be modeled using the SMD continuum approach. Compare theoretical results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies resolve contradictions in reported toxicity data for oxirane derivatives?

- Methodological Answer : Conduct Ames tests (OECD 471) to assess mutagenicity, as conflicting data may arise from impurity profiles (e.g., residual epichlorohydrin). Cross-reference in vitro (e.g., micronucleus assay) and in vivo (rodent models) studies. Use high-purity batches (>99%) and control storage conditions (e.g., inert atmosphere) to minimize degradation artifacts. Meta-analysis of ECHA and PubChem data can identify confounding factors .

Q. How does the compound’s ether-oxyirane structure influence its performance in drug delivery systems?

- Methodological Answer : The ether linkages enhance hydrophilicity, while the oxirane ring enables covalent conjugation with biomolecules (e.g., PEGylation). Evaluate drug-loading efficiency via UV-Vis or fluorescence spectroscopy. Assess in vitro release kinetics (PBS buffer, pH 7.4) and cytotoxicity (MTT assay on HEK293 cells). Compare with analogues (e.g., PEG-based carriers) to isolate structural effects .

Q. What experimental designs optimize catalytic asymmetric epoxidation of precursor alkenes to yield enantiopure oxirane derivatives?

- Methodological Answer : Use chiral catalysts like Jacobsen’s Mn(III)-salen complexes. Optimize reaction parameters: substrate-to-catalyst ratio (10:1 to 100:1), oxidant (e.g., NaOCl), and temperature (0–25°C). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Scale-up challenges (e.g., catalyst recycling) require flow chemistry setups with immobilized catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.